Macitentan D4

概要

説明

Macitentan D4 is a deuterated form of macitentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification aims to improve the drug’s efficacy and reduce potential side effects.

作用機序

Target of Action

Macitentan D4, also known as Macitentan-d4, is a dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (E A and E B) . These receptors play a crucial role in the regulation of vascular tone, cell proliferation, and fibrosis .

Mode of Action

This compound acts as an antagonist to the endothelin A and B receptors, blocking signaling from endothelin-1 and -2 . It has a 50-fold increased selectivity for the ETA subtype compared to the ETB subtype . This interaction with its targets leads to a decrease in endothelin-mediated vasoconstriction, cell proliferation, and fibrosis .

Biochemical Pathways

The action of this compound affects the endothelin-1 pathway, which is implicated in the pathogenesis of pulmonary arterial hypertension (PAH) . Patients with pulmonary hypertension have increased levels of endothelin-1 in the plasma and pulmonary vascular endothelium . By blocking the endothelin receptors, this compound disrupts this pathway, leading to a decrease in vasoconstriction and cell proliferation .

Pharmacokinetics

This compound is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, to its active metabolite ACT-132577 . The pharmacokinetics of this compound and its active metabolite have been well described by a comprehensive population pharmacokinetic model . This model takes into account various factors such as body weight, sex, race, renal impairment, health status, and formulation .

Result of Action

The antagonistic action of this compound on the endothelin receptors leads to a decrease in endothelin-mediated vasoconstriction, cell proliferation, and fibrosis . This results in a reduction in pulmonary vascular resistance, which is beneficial in the treatment of PAH .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of this compound . Furthermore, factors such as the patient’s health status and renal function can also influence the pharmacokinetics and action of this compound .

生化学分析

Biochemical Properties

Macitentan D4, like its parent compound Macitentan, acts as an antagonist of two endothelin (ET) receptor subtypes, ET A and ET B . It binds to these receptors and blocks signaling from endothelin-1 and -2 . This interaction plays a crucial role in managing pulmonary arterial hypertension by delaying disease progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it reduces the risk of first PAH-related event or all-cause death, with the treatment effect maintained across various patient subgroups .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the endothelin A and B receptors (E A and E B) and blocks signaling from endothelin-1 and -2 . This results in a decrease in intracellular calcium levels, leading to contraction of the arterial smooth muscle, as well as vascular remodeling due to cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that Macitentan significantly improved PVR in patients with inoperable CTEPH and was well tolerated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, chronic oral administration of Macitentan at 30 mg/kg/d significantly improved the 42-day survival in monocrotaline rats .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It is metabolized by the cytochrome P450 isoform CYP3A4 to its active metabolite ACT-132577 .

Transport and Distribution

This compound is transported and distributed within cells and tissues

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of macitentan involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes nucleophilic substitution reactions, condensation reactions, and the use of various reagents such as potassium tert-butoxide, dimethyl sulfoxide, and sodium hydride . The overall yield of the synthesis is around 52%, with improvements focusing on industrial feasibility and safety .

Industrial Production Methods: Industrial production of macitentan aims to streamline the synthesis process, reduce hazardous reagents, and improve yield. One-pot processes and telescoped synthesis methods have been developed to enhance production efficiency and reduce the time cycle for batch production .

化学反応の分析

Types of Reactions: Macitentan undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites.

Reduction: Less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions are crucial in its synthesis.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, oxygen.

Reduction: Reducing agents like sodium borohydride.

Substitution: Potassium tert-butoxide, sodium hydride, dimethyl sulfoxide.

Major Products: The primary products formed from these reactions include various metabolites and intermediates used in the synthesis of macitentan .

科学的研究の応用

Macitentan D4 has several scientific research applications:

Chemistry: Used as a model compound to study the effects of deuterium substitution on drug metabolism and stability.

Biology: Investigated for its role in modulating endothelin receptors and its impact on cellular signaling pathways.

Industry: Utilized in the development of more stable and effective pharmaceutical formulations.

類似化合物との比較

Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.

Ambrisentan: Selectively targets endothelin A receptors.

Sitaxentan: Previously used but withdrawn due to safety concerns.

Uniqueness of Macitentan D4: this compound’s deuterium substitution provides enhanced metabolic stability and improved pharmacokinetic properties compared to its non-deuterated counterparts. This modification can lead to better efficacy and reduced side effects, making it a valuable compound in the treatment of pulmonary arterial hypertension .

生物活性

Macitentan D4, a deuterated form of macitentan, is a potent dual endothelin receptor antagonist (ERA) that targets both endothelin A (ETA) and endothelin B (ETB) receptors. It has been primarily investigated for its efficacy in treating pulmonary arterial hypertension (PAH) and related conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Macitentan acts by blocking the effects of endothelin-1, a potent vasoconstrictor that plays a significant role in the pathophysiology of PAH. By inhibiting both ETA and ETB receptors, macitentan leads to:

- Vasodilation : Reduces pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (mPAP).

- Improved Cardiac Output : Enhances cardiac index (CI) and exercise capacity in patients with PAH.

Meta-Analysis Findings

A meta-analysis encompassing seven randomized controlled trials (RCTs) and four non-RCTs involving 2,769 patients demonstrated significant improvements in various hemodynamic parameters:

| Parameter | Mean Difference (SMD) | 95% Confidence Interval | p-value |

|---|---|---|---|

| Pulmonary Vascular Resistance | -0.53 | -0.77 to -0.29 | <0.05 |

| Cardiac Index | 0.60 | 0.37 to 0.83 | <0.05 |

| NT-proBNP | -0.22 | -0.40 to -0.03 | <0.05 |

| 6-Minute Walk Distance | 0.33 | 0.15 to 0.50 | <0.05 |

| Mean Pulmonary Arterial Pressure | -0.43 | -0.64 to -0.23 | <0.05 |

These results indicate that macitentan significantly reduces PVR and improves functional capacity in PAH patients .

Case Studies

A recent study focused on pediatric patients with severe pulmonary hypertension treated with macitentan revealed promising outcomes:

- Patient Cohort : The study included 24 children with a median age of 10.7 years.

- Treatment Protocol : Macitentan was administered as monotherapy or in combination with other therapies.

- Key Findings :

Pharmacokinetics and Safety Profile

Macitentan exhibits a favorable pharmacokinetic profile characterized by:

- Long Half-Life : This allows for once-daily dosing, enhancing patient compliance.

- Active Metabolite : ACT-132577 contributes to its sustained action.

In terms of safety, macitentan has been associated with fewer adverse events compared to other ERAs, such as bosentan. Common side effects include peripheral edema and anemia; however, these are generally manageable .

Research Implications

The ongoing research into macitentan's biological activity continues to expand its therapeutic potential beyond PAH:

特性

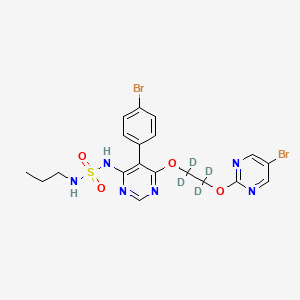

IUPAC Name |

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMEBMXRHSZKX-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。